molecular formula C17H24N2O4 B4330875 3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No. B4330875
M. Wt: 320.4 g/mol
InChI Key: SWEJOZIEYSTNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one, also known as EMD-281014, is a novel compound that belongs to the class of spirocyclic compounds. It has been synthesized and studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one acts as a partial agonist at the dopamine D3 receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This leads to a moderate increase in dopamine release in the brain, which can have beneficial effects on behavior and cognition.
Biochemical and Physiological Effects:
3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved cognitive function and motivation. It has also been shown to decrease the release of glutamate, an excitatory neurotransmitter, which can have a neuroprotective effect.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one in lab experiments is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior and cognition. However, one limitation is that it is a relatively new compound and further research is needed to fully understand its properties and potential applications.

Future Directions

There are a number of future directions for research on 3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one. One potential direction is the development of drugs based on this compound for the treatment of addiction and other psychiatric disorders. Another direction is the study of the role of the dopamine D3 receptor in various neurological conditions, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one and its potential applications in scientific research.

Scientific Research Applications

3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes 3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one a potential candidate for the development of drugs for the treatment of addiction and other psychiatric disorders.

properties

IUPAC Name

3-(2-ethoxyanilino)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-3-22-14-10-6-5-9-13(14)18-19-15(20)23-17(16(19,2)21)11-7-4-8-12-17/h5-6,9-10,18,21H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEJOZIEYSTNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NN2C(=O)OC3(C2(C)O)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 2
3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 3
3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 4
3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 5
3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 6
3-[(2-ethoxyphenyl)amino]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one

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